

An In-depth Technical Guide to 1,2-Butadiene, 1,4-dibromo-

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Compound of Interest

Compound Name: 1,2-Butadiene, 1,4-dibromo-

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Abstract

1,2-Butadiene, 1,4-dibromo-, a halogenated allene, presents a unique structural motif of interest in synthetic chemistry. While direct literature on this specific compound is scarce, this guide provides a comprehensive overview based on established principles of allene chemistry, including plausible synthetic routes, predicted reactivity, and expected spectroscopic data. This document serves as a theoretical framework to guide future research and application of this potentially valuable chemical entity.

Introduction

Allenes, compounds containing the $C=C=C$ functional group, are versatile building blocks in organic synthesis due to their unique geometry and reactivity. Bromoallenes, in particular, serve as valuable intermediates for the introduction of the allenic moiety into more complex molecules through various cross-coupling reactions. **1,2-Butadiene, 1,4-dibromo-**, with its bifunctional nature, offers the potential for sequential and site-selective reactions, making it an attractive, albeit currently theoretical, target for synthetic chemists. This guide will extrapolate from the known chemistry of analogous compounds to provide a detailed technical overview of **1,2-butadiene, 1,4-dibromo-**.

Physicochemical Properties

The fundamental properties of **1,2-butadiene, 1,4-dibromo-** are summarized in the table below. These values are calculated and have been sourced from PubChem.[\[1\]](#)

Property	Value
Molecular Formula	C ₄ H ₄ Br ₂
Molecular Weight	211.88 g/mol [1]
IUPAC Name	1,4-dibromobuta-1,2-diene [1]
CAS Number	20884-14-4 [1]
Canonical SMILES	C(C=C=CBBr)Br [1]
InChI	InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,4H,3H2 [1]
InChIKey	NAEYPJHPNOQPCK-UHFFFAOYSA-N [1]

Proposed Synthetic Routes

Direct synthesis of **1,2-butadiene, 1,4-dibromo-** has not been reported. However, based on established methodologies for the synthesis of bromoallenes, a plausible route involves the isomerization of a propargylic precursor, namely 1,4-dibromo-2-butyne.

Synthesis of the Precursor: 1,4-Dibromo-2-butyne

The precursor, 1,4-dibromo-2-butyne, can be synthesized from the commercially available 2-butyne-1,4-diol. A common method for converting propargylic alcohols to the corresponding bromides is through the use of phosphorus tribromide (PBr₃) or a combination of hydrobromic acid and a copper(I) catalyst.

Experimental Protocol: Synthesis of 1,4-Dibromo-2-butyne

- Materials: 2-butyne-1,4-diol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Sodium bicarbonate (saturated solution), Magnesium sulfate (anhydrous).
- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne-1,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of PBr_3 in anhydrous diethyl ether to the cooled solution via the dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
- Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-dibromo-2-butyne.
- Purify the crude product by vacuum distillation or column chromatography.

Isomerization to 1,2-Butadiene, 1,4-dibromo-

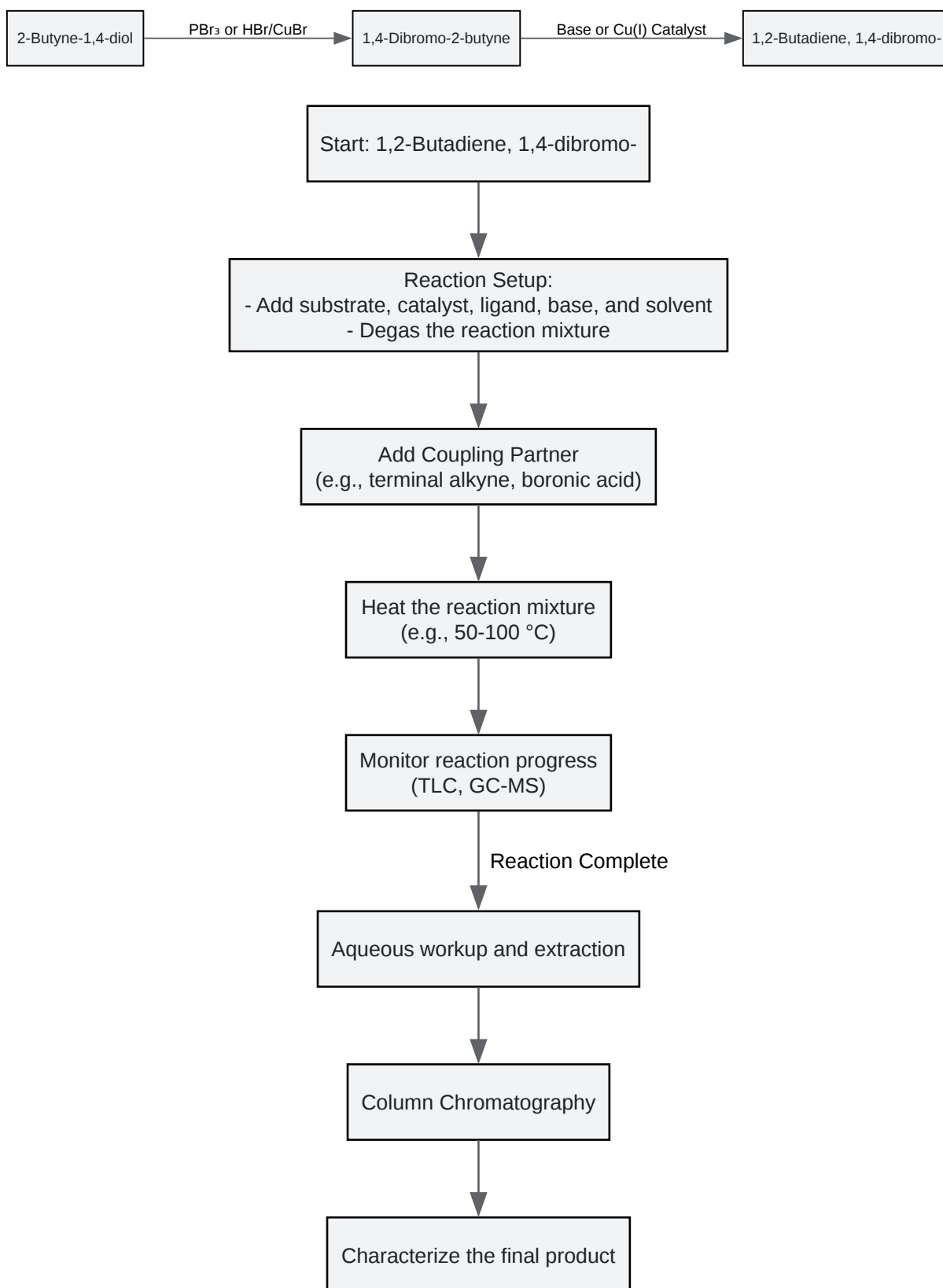
The isomerization of propargyl halides to the corresponding allenes can be achieved under either base-catalyzed or copper-catalyzed conditions.

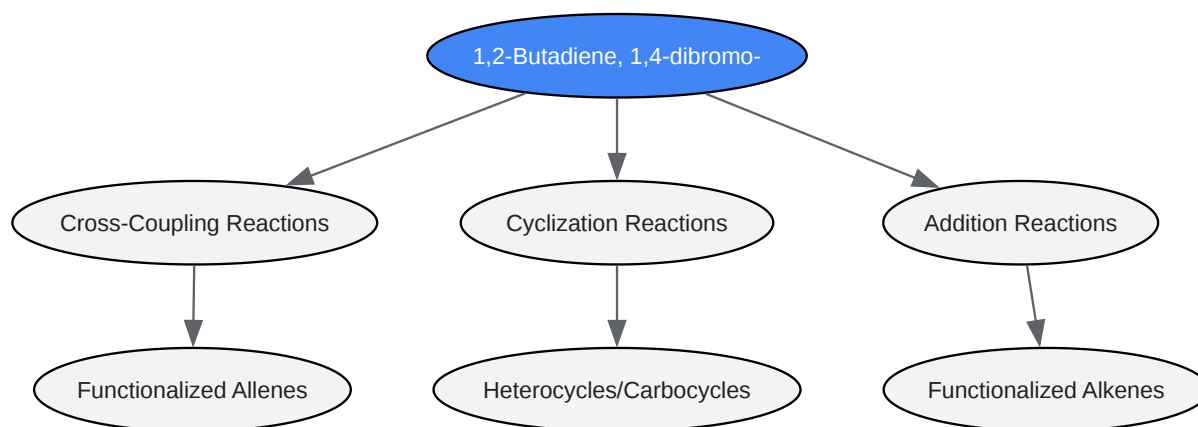
Experimental Protocol: Isomerization of 1,4-Dibromo-2-butyne

- Method A: Base-Catalyzed Isomerization
 - Materials: 1,4-dibromo-2-butyne, a non-nucleophilic base (e.g., potassium tert-butoxide), a polar aprotic solvent (e.g., THF or DMSO).
 - Procedure:

- Dissolve 1,4-dibromo-2-butyne in the chosen solvent under an inert atmosphere.
 - Cool the solution to a low temperature (e.g., -78 °C) to control the reaction.
 - Slowly add a solution of the base.
 - Monitor the reaction for the formation of the allene. The reaction is often rapid.
 - Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
 - Extract the product into an organic solvent, wash, dry, and concentrate.
 - Purify the product, likely through chromatography, being mindful of the potential instability of the haloallene.
- Method B: Copper-Catalyzed Isomerization
 - Materials: 1,4-dibromo-2-butyne, Copper(I) bromide (CuBr), a suitable solvent (e.g., acetonitrile).
 - Procedure:
 - Dissolve 1,4-dibromo-2-butyne in the solvent.
 - Add a catalytic amount of CuBr.
 - Heat the mixture gently while monitoring the reaction by TLC or GC-MS.
 - Upon completion, cool the reaction, filter to remove the catalyst, and concentrate the solvent.
 - Purify the resulting allene.

The following diagram illustrates the proposed synthetic pathway:





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References

- 1. 1,2-Butadiene, 1,4-dibromo- | C₄H₄Br₂ | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]
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